BRD4 Degradation Potency: K2-B4-3e (DC50 = 66 nM) vs. dBET1 (EC50 = 430 nM)
K2-B4-3e induces BRD4 degradation with a reported DC50 of 66 nM in cellular assays [1]. In contrast, the CRBN-based BRD4 PROTAC dBET1 exhibits an EC50 of 430 nM for BRD4 degradation [2]. This represents an approximately 6.5-fold difference in degradation potency under the respective assay conditions.
| Evidence Dimension | BRD4 degradation potency |
|---|---|
| Target Compound Data | DC50 = 66 nM |
| Comparator Or Baseline | dBET1 (CRBN-based BRD4 PROTAC): EC50 = 430 nM |
| Quantified Difference | ~6.5-fold lower DC50 for K2-B4-3e |
| Conditions | K2-B4-3e: cellular degradation assay (cell line not specified in vendor datasheet); dBET1: cellular degradation assay |
Why This Matters
A lower DC50/EC50 indicates that less compound is required to achieve 50% degradation of the target protein, which may reduce off-target effects and improve the therapeutic window in cellular studies.
- [1] TargetMol. K2-B4-3e Product Page. Technical Datasheet. View Source
- [2] TargetMol. dBET1 Product Page. Technical Datasheet. View Source
